molecular formula C12H10ClN3O B1367939 N-(4-Amino-2-chlorophenyl)isonicotinamide CAS No. 926231-18-7

N-(4-Amino-2-chlorophenyl)isonicotinamide

Cat. No.: B1367939
CAS No.: 926231-18-7
M. Wt: 247.68 g/mol
InChI Key: UTHKZUGFEHEVNW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-chlorophenyl)isonicotinamide typically involves the reaction of 4-amino-2-chlorobenzoyl chloride with isonicotinamide under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-chlorophenyl)isonicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-Amino-2-chlorophenyl)isonicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-chlorophenyl)isonicotinamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include modulation of signal transduction pathways and interference with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Amino-2-chlorophenyl)benzamide
  • N-(4-Amino-2-chlorophenyl)pyridine-4-carboxamide
  • N-(4-Amino-2-chlorophenyl)nicotinamide

Uniqueness

N-(4-Amino-2-chlorophenyl)isonicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its isonicotinamide moiety differentiates it from other similar compounds, providing unique interactions with biological targets and making it a valuable compound in various research fields .

Properties

IUPAC Name

N-(4-amino-2-chlorophenyl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O/c13-10-7-9(14)1-2-11(10)16-12(17)8-3-5-15-6-4-8/h1-7H,14H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHKZUGFEHEVNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)NC(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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